Ácido 3-amino-2,6-dicloroisonicotínico

Descripción general

Descripción

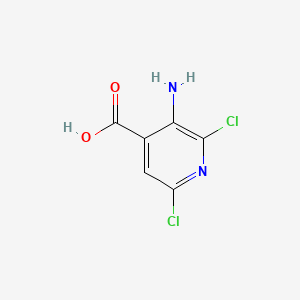

3-Amino-2,6-dichloroisonicotinic acid is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol It is a derivative of isonicotinic acid, characterized by the presence of amino and dichloro substituents on the pyridine ring

Aplicaciones Científicas De Investigación

3-Amino-2,6-dichloroisonicotinic acid has several scientific research applications:

Análisis Bioquímico

Biochemical Properties

It is known that this compound plays a role in biochemical reactions

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dichloroisonicotinic acid typically involves the chlorination of isonicotinic acid, followed by amination. One common method includes the reaction of isonicotinic acid with thionyl chloride to form 2,6-dichloroisonicotinic acid, which is then treated with ammonia to introduce the amino group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for 3-Amino-2,6-dichloroisonicotinic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The process typically includes steps for purification and quality control to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2,6-dichloroisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that may include catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mecanismo De Acción

The mechanism of action of 3-Amino-2,6-dichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an elicitor, stimulating the plant’s natural immune system and inducing systemic acquired resistance (SAR). This makes the plant resistant to various pathogens by activating defense-related genes and pathways . The compound’s ability to mimic pathogen attack triggers a robust immune response, enhancing the plant’s overall resistance .

Comparación Con Compuestos Similares

3-Amino-2,6-dichloroisonicotinic acid can be compared with other similar compounds, such as:

Isonicotinic acid: Unlike 3-Amino-2,6-dichloroisonicotinic acid, isonicotinic acid lacks the amino and dichloro substituents, making it less reactive in certain chemical reactions.

Nicotinic acid: This compound has a carboxyl group at the 3-position instead of the 4-position, resulting in different chemical properties and biological activities.

2,6-Dichloroisonicotinic acid: This compound is similar but lacks the amino group, which affects its reactivity and applications.

The uniqueness of 3-Amino-2,6-dichloroisonicotinic acid lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

Overview

3-Amino-2,6-dichloroisonicotinic acid (also known as 3-Amino-2,6-DCA) is a chlorinated derivative of isonicotinic acid. With the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.02 g/mol, this compound has garnered attention for its potential biological activities, particularly in plant defense mechanisms and therapeutic applications in medicine.

Chemical Structure

The structure of 3-Amino-2,6-dichloroisonicotinic acid features two chlorine atoms at positions 2 and 6 on the isonicotinic acid ring, along with an amino group at position 3. This configuration is crucial for its biological activity.

The compound is believed to interact with various molecular targets within biological systems. It acts primarily as an elicitor in plants, stimulating systemic acquired resistance (SAR) against pathogens. This mechanism involves the activation of defense-related genes and pathways, enhancing the plant's immune response .

Plant Defense Mechanisms

Research indicates that 3-Amino-2,6-dichloroisonicotinic acid plays a significant role in inducing SAR in plants. It has been shown to:

- Induce Reactive Oxygen Species (ROS) : The compound promotes ROS accumulation, which is essential for signaling during pathogen responses. For instance, treatment with 100 µM of 3-Amino-2,6-DCA resulted in a substantial increase in ROS levels .

- Inhibit Antioxidant Enzymes : It has been observed to inhibit the activities of key antioxidant enzymes such as ascorbate peroxidase (APX) and catalase (CAT), facilitating increased ROS levels necessary for defense signaling .

- Gene Expression Modulation : The compound up-regulates the expression of genes associated with SAR, including NPR1-mediated pathways. For example, in cucumber plants treated with the compound, significant increases in the expression levels of defense-related genes were recorded .

Case Studies

Several studies have explored the efficacy of 3-Amino-2,6-dichloroisonicotinic acid:

- Arabidopsis thaliana Studies : In experiments involving Arabidopsis thaliana, treatment with this compound led to enhanced expression of defense genes and increased resistance to Pseudomonas syringae infections. The results indicated a strong correlation between compound concentration and gene expression levels .

- Cucumber Defense Responses : In cucumber plants exposed to Pseudoperonospora cubensis, pre-treatment with 3-Amino-2,6-dichloroisonicotinic acid significantly reduced pathogen plaques compared to untreated controls. This suggests its potential as a protective agent against specific pathogens .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPLOTZPQFRWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731611 | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58484-01-8 | |

| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.